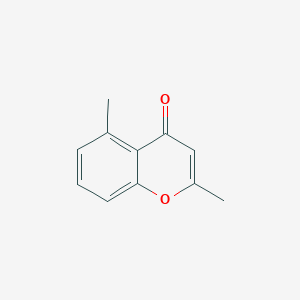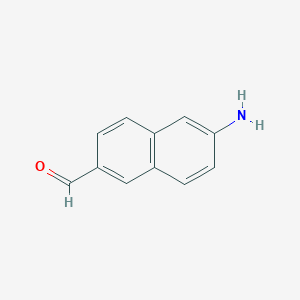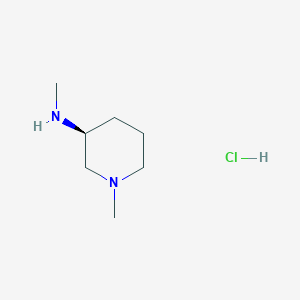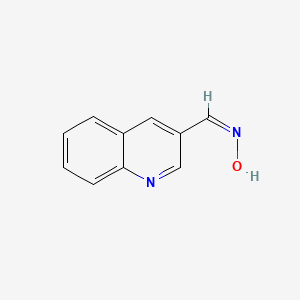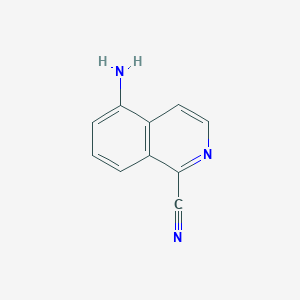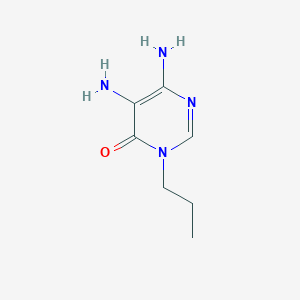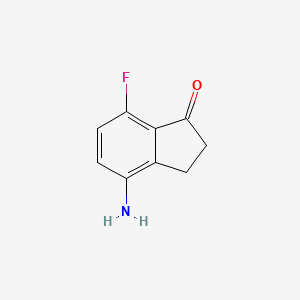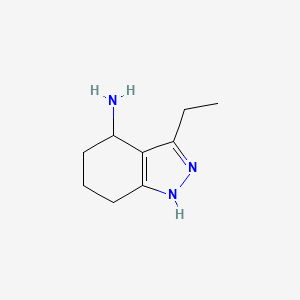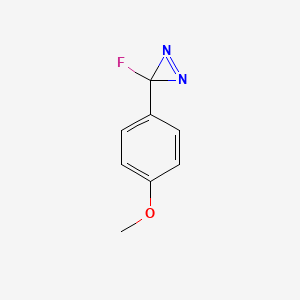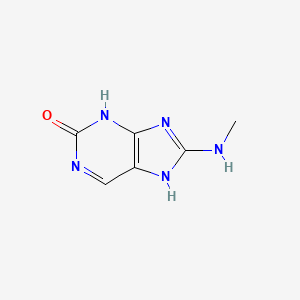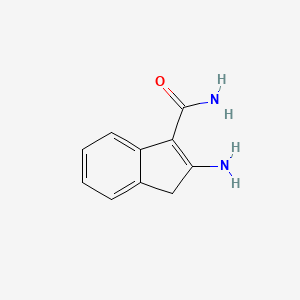
2-Amino-1H-indene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1H-indene-3-carboxamide is a chemical compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of an amino group at the second position and a carboxamide group at the third position of the indene ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1H-indene-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with indene, which is commercially available or can be synthesized from naphthalene.
Amination: The indene undergoes an amination reaction to introduce the amino group at the second position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.
Carboxylation: The next step involves the introduction of the carboxamide group at the third position. This can be done through a carboxylation reaction using carbon dioxide or carboxylic acid derivatives in the presence of catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and carboxamide groups can participate in substitution reactions, allowing for the introduction of various functional groups. Reagents such as halogens and alkylating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-Amino-1H-indene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound can act as inhibitors of specific enzymes and receptors, making them potential candidates for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1H-indene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit discoidin domain receptor 1 (DDR1), which plays a role in cell adhesion and migration.
Pathways Involved: By inhibiting DDR1, this compound can disrupt signaling pathways involved in cancer cell proliferation and metastasis.
Comparison with Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound also contains an amino group and a carboxamide group but differs in the position of these groups on the indene ring.
1-Amino-2H-indene-3-carboxamide: Similar structure but with the amino group at the first position.
3-Amino-1H-indene-2-carboxamide: The positions of the amino and carboxamide groups are reversed compared to 2-Amino-1H-indene-3-carboxamide.
Uniqueness: this compound is unique due to the specific positioning of the amino and carboxamide groups, which imparts distinct chemical and biological properties. This positioning allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-amino-3H-indene-1-carboxamide |
InChI |
InChI=1S/C10H10N2O/c11-8-5-6-3-1-2-4-7(6)9(8)10(12)13/h1-4H,5,11H2,(H2,12,13) |
InChI Key |
MOQPZZHWQQPVTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=C1N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




